molecular formula C20H21NO2 B12758602 Chromone, 6-benzyl-2-(diethylamino)- CAS No. 83767-07-1

Chromone, 6-benzyl-2-(diethylamino)-

Cat. No.: B12758602
CAS No.: 83767-07-1
M. Wt: 307.4 g/mol
InChI Key: HJQZIMJAFNWLEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Chromone, 6-benzyl-2-(diethylamino)- can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to prepare 3-formylchromone, a frequently used precursor for chromone derivatives . The reaction conditions typically involve the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Chromone, 6-benzyl-2-(diethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chromone, 6-benzyl-2-(diethylamino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, chromone derivatives have shown promising anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of Chromone, 6-benzyl-2-(diethylamino)- involves its interaction with specific molecular targets and pathways. Chromone derivatives are known to interact with different types of receptors and enzymes, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress, contributing to their anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Chromone, 6-benzyl-2-(diethylamino)- can be compared with other similar compounds, such as 3-formylchromone and chromone-2-phenyl carboxamide . These compounds share the chromone scaffold but differ in their substituents, leading to variations in their biological activities. The presence of the benzyl and diethylamino groups in Chromone, 6-benzyl-2-(diethylamino)- makes it unique and may contribute to its specific biological properties. Other similar compounds include chromone Schiff base complexes and chromeno[2,3-b]chromenes, which also exhibit diverse biological activities .

Properties

CAS No.

83767-07-1

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

6-benzyl-2-(diethylamino)chromen-4-one

InChI

InChI=1S/C20H21NO2/c1-3-21(4-2)20-14-18(22)17-13-16(10-11-19(17)23-20)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3

InChI Key

HJQZIMJAFNWLEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

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